molecular formula C12H14ClNO2 B5519586 4-Chlorophenyl piperidine-1-carboxylate

4-Chlorophenyl piperidine-1-carboxylate

Cat. No.: B5519586
M. Wt: 239.70 g/mol
InChI Key: XKDUIEMPOJNANI-UHFFFAOYSA-N
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Description

4-Chlorophenyl piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The 4-chlorophenyl group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl piperidine-1-carboxylate typically involves the reaction of 4-chlorophenyl isocyanate with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Chlorophenyl isocyanate+Piperidine4-Chlorophenyl piperidine-1-carboxylate\text{4-Chlorophenyl isocyanate} + \text{Piperidine} \rightarrow \text{this compound} 4-Chlorophenyl isocyanate+Piperidine→4-Chlorophenyl piperidine-1-carboxylate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure to achieve high yields and purity of the final product. The industrial production methods also focus on minimizing waste and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The 4-chlorophenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Chlorophenyl piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl piperidine-1-carboxylate: A piperidine derivative with a 4-chlorophenyl group.

    4-Chlorophenyl piperidine-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.

    4-Chlorophenyl piperidine-1-carboxylic acid: Contains a carboxylic acid group.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-chlorophenyl) piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-4-6-11(7-5-10)16-12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDUIEMPOJNANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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